molecular formula C27H33N3O7 B12722491 Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val CAS No. 176442-49-2

Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val

Cat. No.: B12722491
CAS No.: 176442-49-2
M. Wt: 511.6 g/mol
InChI Key: HWQQUDCAYYKRLO-WIHVIGOGSA-N
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Description

Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val is a peptidomimetic compound featuring a carbobenzyloxy (Cbz) protecting group, a phenylalanine (Phe) residue, a ψ-epoxide moiety in the (R,S)-cis configuration, and a Gly-Val dipeptide terminus. The ψ-epoxide group replaces a traditional peptide bond, introducing a reactive electrophilic site that may enable covalent interactions with biological targets, such as proteases or enzymes involved in disease pathways. The (R,S)-cis stereochemistry of the epoxide is critical for modulating reactivity and target selectivity. This compound’s design leverages the Gly-Val dipeptide, which has been associated with enhanced bioactivity in other systems .

Properties

CAS No.

176442-49-2

Molecular Formula

C27H33N3O7

Molecular Weight

511.6 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[[2-[(2S,3R)-3-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]oxiran-2-yl]acetyl]amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C27H33N3O7/c1-17(2)24(26(33)34)30-23(32)15-28-22(31)14-21-25(37-21)20(13-18-9-5-3-6-10-18)29-27(35)36-16-19-11-7-4-8-12-19/h3-12,17,20-21,24-25H,13-16H2,1-2H3,(H,28,31)(H,29,35)(H,30,32)(H,33,34)/t20-,21-,24-,25+/m0/s1

InChI Key

HWQQUDCAYYKRLO-WIHVIGOGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)C[C@H]1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val typically involves multiple steps:

    Protection of Amino Groups: The amino groups of phenylalanine and glycine are protected using the carbobenzoxy (Cbz) group.

    Formation of Pseudo-Peptide Bond: The pseudo-peptide bond with the cis-epoxide is formed through a series of reactions involving epoxidation of an alkene precursor.

    Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The final compound is obtained by removing the protecting groups under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers, which can efficiently handle the multiple steps of protection, coupling, and deprotection.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the epoxide group.

    Reduction: Reduction reactions can target the epoxide group, converting it to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide group, leading to ring-opening and formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reducing the epoxide.

    Substitution: Nucleophiles like amines or thiols for ring-opening reactions.

Major Products Formed

    Diols: From reduction of the epoxide.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The peptide backbone may also interact with binding sites, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: s-Triazine-Gly-Val Hybrids

A key structural analogue is the s-triazine-Gly-Val hybrid reported in antileishmanial studies (). While Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val uses an epoxide warhead, the s-triazine derivatives employ a 1,3,5-triazine core linked to the Gly-Val dipeptide. Despite differing core structures, both compounds highlight the importance of the Gly-Val motif in enhancing activity.

Table 1: Comparison of Structural and Functional Features
Compound Core Structure Reactive Group Bioactivity (vs. Reference Drug) Key Substituents
Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val Peptidomimetic (R,S)-cis-epoxide Not reported in evidence Cbz, Phe, Gly-Val
s-Triazine-Gly-Val 1,3,5-Triazine None 5× miltefosine (antileishmanial) Gly-Val dipeptide
s-Triazine-dimethoxy 1,3,5-Triazine Dimethoxy groups > dipiperidine/dimorpholine Methoxy, Gly-Val (varies)

Key Observations :

  • The Gly-Val dipeptide is a conserved bioactive element in both compounds, suggesting its role in target recognition or stability.
  • Substituents on the core structure (e.g., Cbz vs. triazine with dimethoxy groups) significantly influence potency and selectivity .

Functional Analogues: Epoxide-Containing Peptidomimetics

Epoxide warheads are common in protease inhibitors (e.g., epoxyketones like carfilzomib). While Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val shares this reactive feature, its (R,S)-cis configuration and peptidomimetic backbone distinguish it from other epoxide-based drugs. Stereochemistry impacts target engagement; for example, proteasome inhibitors often require specific epoxide configurations for efficacy.

Role of Substituents and Stereochemistry

  • Cbz Group : The Cbz moiety in Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val may enhance solubility or protect against enzymatic degradation, similar to its role in peptide synthesis.
  • (R,S)-cis-Epoxide : This configuration likely optimizes electrophilicity and steric accessibility compared to trans isomers, balancing reactivity and stability.

Research Findings and Implications

Antileishmanial Activity of Gly-Val Derivatives

The s-triazine-Gly-Val hybrid exhibited 5-fold higher activity than miltefosine against Leishmania aethiopica, underscoring the dipeptide’s contribution to efficacy .

Substituent Effects on Bioactivity

In s-triazine derivatives, dimethoxy substituents outperformed dipiperidine and dimorpholine groups, highlighting the importance of electron-donating groups in bioactivity . For Cbz-Phe-ψ((R,S)-cis-epoxide)Gly-Val, the Cbz group’s hydrophobic nature may similarly influence membrane permeability or target affinity.

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